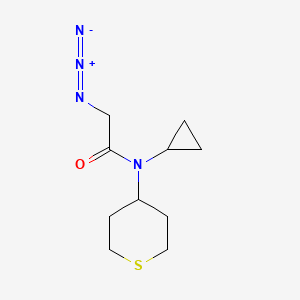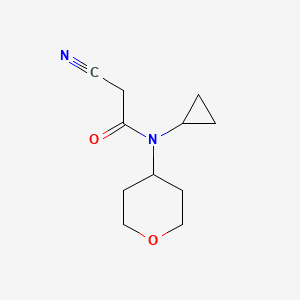
1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol
Overview
Description
“1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1017782-77-2 . It has a molecular weight of 255.7 and is a solid in physical form . The compound exhibits diverse applications in scientific research, owing to its unique molecular structure. It offers potential contributions in various fields, such as drug discovery, organic synthesis, and medicinal chemistry, due to its distinct properties and reactivity.
Molecular Structure Analysis
The InChI code for “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is 1S/C11H14ClN3O2/c1-7-13-9 (12)6-10 (14-7)15-4-2-8 (3-5-15)11 (16)17/h6,8H,2-5H2,1H3, (H,16,17) .Physical And Chemical Properties Analysis
The melting point of “1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid” is between 210 - 212 . It is a solid in physical form .Scientific Research Applications
Molecular Structure and Synthesis
- Synthesis of Related Compounds : Research into related compounds often involves the synthesis of novel derivatives with potential pharmacological applications. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was reported as a side product during the synthesis of an antitubercular agent, highlighting the process of creating new molecules with potential therapeutic uses (Richter et al., 2023).
Crystallography and Computational Studies
- Crystal and Molecular Structures : The investigation of crystal and molecular structures is a common application, providing essential insights into the physicochemical properties of compounds. For example, studies on the crystal and molecular structures of compounds similar to "1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol" can help understand the intermolecular interactions and stability of such molecules (Odell et al., 2007).
Biological Activity
- Antimicrobial and Antitubercular Activities : Research on structurally related compounds has also explored their biological activities, including antimicrobial and antitubercular effects. This is evident in the study of 2-(2-Amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones, which were found to possess moderate anti-tubercular activity, demonstrating the potential of these compounds in the development of new therapeutic agents (Erkin et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-12-9(11)3-10(13-6)14-4-7(15)8(5-14)16-2/h3,7-8,15H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQMDEAOUZYQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C(C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















